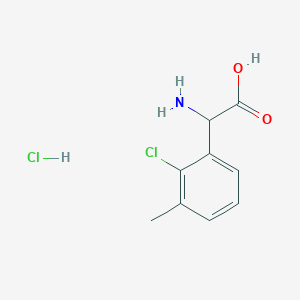

2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hcl

Beschreibung

2-Amino-2-(2-chloro-3-methylphenyl)acetic acid HCl (CAS: 2250241-61-1) is a halogenated phenylglycine derivative with the molecular formula C₉H₁₁Cl₂NO₂ and a molecular weight of 236.10 g/mol . Structurally, it features a chloro substituent at the 2-position and a methyl group at the 3-position of the phenyl ring, distinguishing it from other substituted phenylglycine analogs.

Eigenschaften

Molekularformel |

C9H11Cl2NO2 |

|---|---|

Molekulargewicht |

236.09 g/mol |

IUPAC-Name |

2-amino-2-(2-chloro-3-methylphenyl)acetic acid;hydrochloride |

InChI |

InChI=1S/C9H10ClNO2.ClH/c1-5-3-2-4-6(7(5)10)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H |

InChI-Schlüssel |

ZXBKQDBQRTZDFL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)C(C(=O)O)N)Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-3-methylbenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a reaction with ammonium acetate and potassium cyanide to form 2-amino-2-(2-chloro-3-methylphenyl)acetonitrile.

Hydrolysis: The nitrile group is then hydrolyzed to form 2-Amino-2-(2-chloro-3-methylphenyl)acetic acid.

Formation of Hydrochloride Salt: Finally, the free acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) under basic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Phenyl derivatives with different substituents replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

a. 2-Amino-2-(3-methylphenyl)acetic Acid HCl (CAS: 1072449-62-7)

- Key Difference : Lacks the 2-chloro substituent, retaining only the 3-methyl group.

b. 2-Amino-2-(3-chlorophenyl)acetic Acid HCl (CAS: 1214196-70-9)

- Key Difference : Chlorine at the 3-position instead of 2-position.

- Impact : Positional isomerism alters the spatial orientation of the substituent, which could affect interactions with target proteins. For example, in collagenase inhibitors, 2,4-dichloro analogs exhibit stronger π–π interactions than 2,6-dichloro variants .

c. 2-Amino-2-(2,6-difluorophenyl)acetic Acid HCl (CAS: 2411635-69-1)

- Key Difference : Fluorine substituents at 2,6-positions instead of chloro and methyl groups.

- Molecular weight is 223.6 g/mol, lower than the target compound .

Functional Group Modifications

a. Methyl 2-Amino-2-(2-chlorophenyl)acetate HCl (CAS: 141109-13-9)

- Key Difference : Methyl ester replaces the carboxylic acid.

- Impact: Esterification increases lipophilicity, improving cell membrane permeability but requiring hydrolysis in vivo for activity.

b. 2-Amino-2-(3,4-dichlorophenyl)acetic Acid HCl (CAS: 1105679-25-1)

- Key Difference : Additional chlorine at the 4-position.

- Impact : Increased molecular weight (256.51 g/mol ) and lipophilicity may enhance target binding but could reduce solubility. Dichloro analogs often show higher potency in enzyme inhibition studies .

Pharmacological and Physicochemical Properties

| Compound | CAS | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | 2250241-61-1 | 236.10 | 2-Cl, 3-Me | Balanced steric/electronic effects |

| 3-Methyl Analog | 1072449-62-7 | 222.07 | 3-Me | Reduced steric hindrance |

| 3-Chloro Analog | 1214196-70-9 | 222.07 | 3-Cl | Altered binding orientation |

| 2,6-Difluoro Analog | 2411635-69-1 | 223.60 | 2,6-F | Enhanced hydrogen-bonding potential |

| 3,4-Dichloro Analog | 1105679-25-1 | 256.51 | 3,4-Cl | High lipophilicity |

| Methyl Ester (2-Cl) | 141109-13-9 | 221.66 | 2-Cl, methyl ester | Prodrug potential |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Amino-2-(2-chloro-3-methylphenyl)acetic Acid HCl, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, methyl ester intermediates (e.g., Methyl 2-amino-2-(2-chlorophenyl)acetate HCl, as in ) are hydrolyzed under acidic conditions to yield the free acid. Optimization includes adjusting reaction temperature (60–80°C) and stoichiometric ratios of reagents like HCl for deprotection. Purity is monitored via TLC or HPLC, with recrystallization in ethanol/water mixtures to isolate the hydrochloride salt .

Q. How can researchers characterize the structural and purity profile of this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Analyze aromatic proton environments (δ 7.2–7.8 ppm for substituted phenyl groups) and the α-amino acid moiety (δ 3.8–4.2 ppm for the CHNH2 group) .

- FT-IR : Confirm the presence of carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) and amine N-H bends (~1600 cm⁻¹) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to assess purity (>95%) and detect byproducts .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Methodological Answer : The compound is hygroscopic and should be stored in desiccators at –20°C. Solubility is highest in polar aprotic solvents (e.g., DMSO, methanol) but limited in nonpolar solvents. Stability studies using accelerated degradation (40°C/75% RH for 14 days) show <5% decomposition when protected from light .

Advanced Research Questions

Q. How can enantiomeric resolution of this chiral compound be achieved, and what methods validate optical purity?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol mobile phase resolves enantiomers. Optical purity is validated via polarimetry ([α]D20 values) and circular dichroism (CD) spectroscopy. Methyl ester derivatives (e.g., Methyl 2-amino-2-(2-chlorophenyl)acetate HCl ) are often used to enhance chromatographic separation .

Q. What mechanistic insights explain its role as a building block in drug candidate synthesis?

- Methodological Answer : The 2-chloro-3-methylphenyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs. The α-amino acid moiety enables peptide coupling via EDCI/HOBt activation. Computational docking (e.g., AutoDock Vina) predicts binding affinity to neurotransmitter receptors, guiding structural modifications .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Replicate assays (e.g., IC50 measurements) under standardized conditions (pH 7.4, 37°C) to minimize variability.

- Meta-Analysis : Cross-reference datasets using tools like PubChem BioAssay to identify outliers or confounding factors (e.g., impurity profiles ).

- Theoretical Frameworks : Link discrepancies to differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or receptor isoform expression .

Q. What advanced analytical techniques are recommended for studying degradation pathways?

- Methodological Answer :

- LC-MS/MS : Identify degradation products (e.g., dechlorinated analogs or oxidative byproducts) using high-resolution mass spectrometry.

- Forced Degradation Studies : Expose the compound to heat (80°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH) to simulate stress conditions .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states for nucleophilic attacks or cyclization reactions. Solvent effects are simulated using the SMD continuum model. Reaction feasibility is validated via kinetic studies (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.